8-Bromo-6-chloro-3-cyano-4-methylcoumarin
Overview
Description
8-Bromo-6-chloro-3-cyano-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and as fluorescent dyes. This particular compound is characterized by the presence of bromine, chlorine, cyano, and methyl groups attached to the coumarin core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin typically involves the reaction of 5’-bromo-2’-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . This method is efficient and provides a high yield of the desired product. The reaction conditions are as follows:
Reactants: 5’-bromo-2’-hydroxyacetophenone, malononitrile
Catalyst: Iodine
Conditions: Microwave or thermal heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-3-cyano-4-methylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarins, while oxidation and reduction can lead to different oxidation states of the coumarin core.
Scientific Research Applications
8-Bromo-6-chloro-3-cyano-4-methylcoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano group can enhance its binding affinity to certain targets, while the bromine and chlorine atoms can influence its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-cyano-4-methylcoumarin
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferone
Uniqueness
8-Bromo-6-chloro-3-cyano-4-methylcoumarin is unique due to the combination of bromine, chlorine, cyano, and methyl groups attached to the coumarin core. This specific arrangement of substituents can significantly influence its chemical properties and biological activities, making it distinct from other coumarin derivatives.
Properties
IUPAC Name |
8-bromo-6-chloro-4-methyl-2-oxochromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClNO2/c1-5-7-2-6(13)3-9(12)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEBCFNJANPVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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